Carbamimidic acid, 1-methylethyl ester
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Description
Synthesis Analysis
CME is often used as a reagent in organic synthesis and as a catalyst in various industrial processes. For example, novel carbamic esters possessing carbohydrate moieties derived from glycerol or D-glucose have been synthesized and evaluated for antifungal activity against Fusarium oxysporum. Compounds derived from carbamimidic acid, like pyridine-bridged carboxamide Schiff’s bases, have been synthesized and screened for bactericidal and fungicidal activities.Molecular Structure Analysis
The molecular formula of Carbamimidic acid, 1-methylethyl ester is C4H9NO2 . The molecular weight is 103.1198 .Chemical Reactions Analysis
Esters, including Carbamimidic acid, 1-methylethyl ester, typically undergo reactions such as hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis
Esters are polar but do not engage in hydrogen bonding with each other, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .Mechanism of Action
Safety and Hazards
properties
CAS RN |
66104-26-5 |
---|---|
Product Name |
Carbamimidic acid, 1-methylethyl ester |
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
propan-2-yl carbamimidate |
InChI |
InChI=1S/C4H10N2O/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6) |
InChI Key |
HTWGHPLTTCMRKW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=N)N |
Canonical SMILES |
CC(C)OC(=N)N |
Origin of Product |
United States |
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